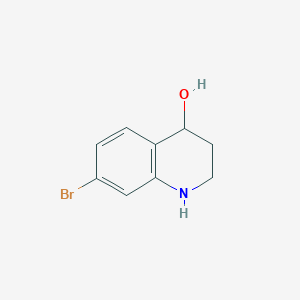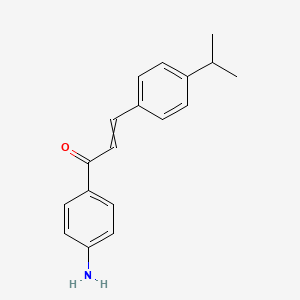![molecular formula C13H18BrClFNO B1440779 3-[2-(4-Bromo-2-fluorophenoxy)ethyl]piperidine hydrochloride CAS No. 1219964-30-3](/img/structure/B1440779.png)
3-[2-(4-Bromo-2-fluorophenoxy)ethyl]piperidine hydrochloride
描述
3-[2-(4-Bromo-2-fluorophenoxy)ethyl]piperidine hydrochloride is a chemical compound with the molecular formula C13H18BrClFNO. This compound is of interest due to its unique structure, which includes a piperidine ring substituted with a 4-bromo-2-fluorophenoxyethyl group. It is commonly used in various scientific research applications, particularly in the fields of chemistry and biology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-Bromo-2-fluorophenoxy)ethyl]piperidine hydrochloride typically involves a multi-step process. One common method includes the following steps:
Preparation of 4-bromo-2-fluorophenol: This can be achieved through the bromination of 2-fluorophenol using bromine in the presence of a catalyst.
Formation of 4-bromo-2-fluorophenoxyethyl bromide: This intermediate is synthesized by reacting 4-bromo-2-fluorophenol with ethylene dibromide in the presence of a base such as potassium carbonate.
Nucleophilic substitution: The 4-bromo-2-fluorophenoxyethyl bromide is then reacted with piperidine to form 3-[2-(4-Bromo-2-fluorophenoxy)ethyl]piperidine.
Formation of hydrochloride salt: The final step involves the addition of hydrochloric acid to the free base to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions.
化学反应分析
Types of Reactions
3-[2-(4-Bromo-2-fluorophenoxy)ethyl]piperidine hydrochloride undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation: The piperidine ring can be oxidized to form N-oxides.
Reduction: The compound can undergo reduction reactions to remove the halogen atoms.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Nucleophilic substitution: Products include azides, thiocyanates, and substituted amines.
Oxidation: N-oxides of the piperidine ring.
Reduction: Dehalogenated derivatives.
科学研究应用
3-[2-(4-Bromo-2-fluorophenoxy)ethyl]piperidine hydrochloride is utilized in various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Employed in the synthesis of specialty chemicals and intermediates.
作用机制
The mechanism of action of 3-[2-(4-Bromo-2-fluorophenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways depend on the specific application and target of interest.
相似化合物的比较
Similar Compounds
- 3-[2-(4-Chloro-2-fluorophenoxy)ethyl]piperidine hydrochloride
- 3-[2-(4-Bromo-2-chlorophenoxy)ethyl]piperidine hydrochloride
- 3-[2-(4-Bromo-2-methylphenoxy)ethyl]piperidine hydrochloride
Uniqueness
3-[2-(4-Bromo-2-fluorophenoxy)ethyl]piperidine hydrochloride is unique due to the presence of both bromine and fluorine atoms on the phenoxyethyl group. This combination imparts distinct electronic and steric properties, influencing its reactivity and binding affinity in various applications.
属性
IUPAC Name |
3-[2-(4-bromo-2-fluorophenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrFNO.ClH/c14-11-3-4-13(12(15)8-11)17-7-5-10-2-1-6-16-9-10;/h3-4,8,10,16H,1-2,5-7,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWWBOOUOTDFZHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCOC2=C(C=C(C=C2)Br)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


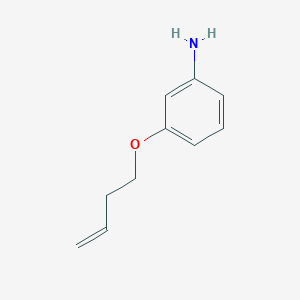
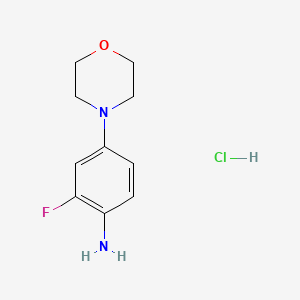
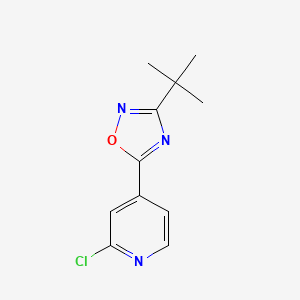


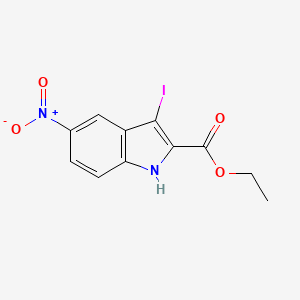
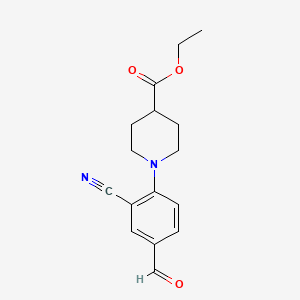

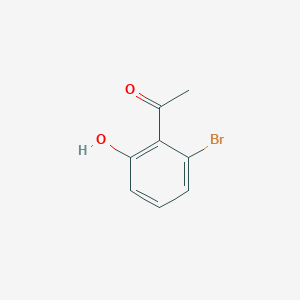
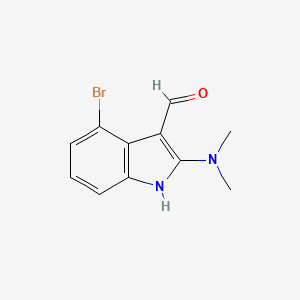
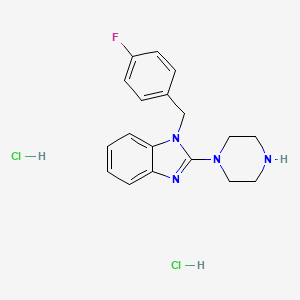
![Methyl 6-fluorobenzo[d]oxazole-2-carboxylate](/img/structure/B1440716.png)
